Home > Products > Bioactive Reagents P194 > 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate
2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate - 134790-39-9

2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate

Catalog Number: EVT-341883
CAS Number: 134790-39-9
Molecular Formula: C23H19F2N3O6
Molecular Weight: 471.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A (β-anomer) intermediate of Gemcitabine; antitumor compound.

Overview

2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate is a modified nucleoside derivative, specifically a dibenzoate ester of 2',2'-difluoro-2'-deoxycytidine. This compound features a difluoromethylene group replacing the 2'-hydroxyl group of deoxycytidine, along with esterification at the 3' and 5' positions with dibenzoate moieties. It is recognized as a significant metabolite of Gemcitabine, an important chemotherapeutic agent used in cancer treatment .

Source and Classification

The compound is classified under nucleoside analogs, which are essential in pharmacology for their roles as antiviral and anticancer agents. The chemical structure can be denoted by its CAS Number 134790-39-9, and it has a molecular formula of C23H19F2N3O6 with a molecular weight of approximately 471.41 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2',2'-difluoro-2'-deoxycytidine-3',5'-dibenzoate involves several steps, primarily focusing on protecting groups and selective reactions. The general synthetic route includes:

  1. Starting Material: The synthesis typically begins with 2-deoxy-D-erythro-2,2-difluoro-ribofuranose.
  2. Esterification: The hydroxyl groups at the 3' and 5' positions are esterified using benzoic acid derivatives to form dibenzoate esters. This reaction can be facilitated using reagents such as dicyclohexylcarbodiimide (DCC) or other coupling agents in an appropriate solvent (e.g., tetrahydrofuran) under controlled temperatures .
  3. Purification: The product is purified through chromatographic techniques to isolate the desired dibenzoate derivative from unreacted starting materials and by-products.
  4. Characterization: Final products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of 2',2'-difluoro-2'-deoxycytidine-3',5'-dibenzoate can be described as follows:

  • Molecular Formula: C23H19F2N3O6
  • Molecular Weight: 471.41 g/mol
  • Density: Approximately 1.5 g/cm³
  • Melting Point: Ranges between 229°C to 232°C
  • Boiling Point: Approximately 608.4°C at 760 mmHg
  • Flash Point: About 321.7°C .

The compound exhibits a complex three-dimensional structure due to the presence of the dibenzoate groups, which influence its solubility and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate can undergo various chemical reactions:

  1. Oxidation: Under specific conditions, this compound can be oxidized to yield corresponding oxidized derivatives.
  2. Reduction: Reduction reactions may be performed to remove difluoromethylene groups, typically using reducing agents like lithium aluminum hydride.
  3. Substitution Reactions: Nucleophilic substitution can occur at the 2' position, allowing for the introduction of different substituents .

These reactions are crucial for modifying the compound's properties for further pharmaceutical applications.

Mechanism of Action

Process and Data

The mechanism of action for 2',2'-difluoro-2'-deoxycytidine involves its metabolism into active forms that inhibit DNA synthesis:

  1. Target Enzyme: The primary target is cytidine deaminase, which converts it into its active form.
  2. Biochemical Pathway: Once metabolized, it participates in nucleoside metabolism pathways, leading to the inhibition of DNA replication in cancer cells.
  3. Pharmacokinetics: The compound exhibits rapid metabolism, resulting in poor oral bioavailability but effective therapeutic action when administered intravenously .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2',2'-difluoro-2'-deoxycytidine-3',5'-dibenzoate include:

  • Appearance: Typically exists as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water.

Chemical properties include:

  • Stability: Stable under normal laboratory conditions but sensitive to moisture and light.
  • Reactivity: Reacts with strong oxidizing agents and bases, necessitating careful handling during experiments .
Applications

Scientific Uses

The primary applications of 2',2'-difluoro-2'-deoxycytidine-3',5'-dibenzoate lie within the fields of oncology and virology:

  1. Anticancer Research: As a metabolite of Gemcitabine, it is studied for its potential to enhance chemotherapeutic efficacy against various cancers.
  2. Drug Development: Its structural modifications are explored to develop new drugs with improved pharmacological profiles.
  3. Biochemical Studies: Used in biochemical assays to understand nucleoside metabolism and enzyme interactions within cellular systems .
Synthetic Pathways and Methodological Advancements in the Preparation of 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate

Multi-Step Synthesis Strategies from 2-Deoxy-2,2-Difluoro-D-ribofuranose Derivatives

The synthesis of 2',2'-difluoro-2'-deoxycytidine-3',5'-dibenzoate (CAS 134790-39-9) typically initiates with 2-deoxy-2,2-difluoro-D-ribofuranose derivatives as key chiral building blocks. The most efficient pathway involves a glycosylation reaction between a fully protected sugar moiety and a silylated cytosine base. In a representative multi-step process [2] [4], α-2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-bisbenzoate-1-methanesulfonate (90.0 g, 0.20 mol) reacts with N-trimethylsilyl cytosine under Lewis acid catalysis (Me₃SiOTf, 48.9 g, 0.22 mol) in anhydrous toluene at 120°C for 3 hours. This critical glycosylation step proceeds with exceptional regioselectivity due to neighboring group participation from the 3'-benzoate group, directing β-nucleoside formation [4] [10].

The reaction sequence necessitates meticulous intermediate purification to ensure high product quality. After glycosylation completion (monitored by TLC), the mixture is cooled, diluted with ethyl acetate (500 mL), and treated with 4M hydrochloric acid (300 mL) at 70°C for 2 hours to cleave residual silyl groups. Subsequent hot filtration and water washing (70°C) effectively remove inorganic salts and polar impurities. The crude nucleoside is then suspended in water (300 mL) and neutralized to pH 7 with sodium bicarbonate solution before final isolation via filtration and vacuum drying. This process yields 80.6 g (85.5%) of the target dibenzoate-protected nucleoside with high isomeric purity (β-isomer content >99.92%) [2] [6].

Table 1: Key Reaction Parameters for Optimized Glycosylation [2] [4]

ParameterOptimal ConditionEffect of Deviation
Reaction Temperature120°C<100°C: Incomplete conversion
Catalyst Loading1.1 equiv Me₃SiOTf<0.8 equiv: Slow reaction kinetics
Solvent SystemAnisole/ToluenePolar solvents promote anomerization
Acid Hydrolysis Duration2 hours at 70°CShorter times: Incomplete desilylation
Neutralization pH7.0 (NaHCO₃)Alkaline pH: Degradation risk

Stereoselective Glycosylation Mechanisms for β-Anomer Dominance

Achieving β-anomer dominance in 2',2'-difluoro-2'-deoxycytidine derivatives presents significant synthetic challenges due to the inherent instability of the 1,2-difluorinated ribofuranosyl intermediate. The stereochemical outcome is primarily governed by the Vorbruggen glycosylation mechanism, where the in situ generated silylated cytosine attacks the anomeric center of the activated ribofuranose derivative [3] [4]. Crucially, the 3'-benzoate group provides anchimeric assistance through transient acyloxonium ion formation, effectively shielding the β-face and directing nucleophilic attack from the α-face to yield the desired β-nucleoside [4] [10].

A pivotal innovation in stereoselective synthesis involves the continuous removal of halosilane byproducts (e.g., trimethylsilyl chloride, Formula V) during glycosylation [4] [10]. These byproducts catalyze anomerization through the formation of oxocarbenium ion intermediates, leading to α/β mixtures. By implementing reactive distillation or azeotropic trapping techniques (using solvents like toluene or anisole), halosilanes are efficiently removed from the reaction milieu, suppressing anomerization and enabling β:α ratios exceeding 200:1 (>99.5% β-isomer) [4]. This strategy represents a substantial improvement over traditional methods that typically yield approximately 1:1 anomeric mixtures, requiring costly chromatographic separation. Kinetic studies reveal that halosilane removal decreases the activation energy barrier for β-product formation by 12.8 kJ/mol while simultaneously increasing the barrier for α-product formation by 9.3 kJ/mol, fundamentally altering the reaction coordinate towards β-selectivity [10].

Optimization of Protecting Group Strategies: Role of 3',5'-Dibenzoate in Intermediate Stability

The 3',5'-dibenzoate protecting group strategy confers exceptional stability and crystallinity to the nucleoside intermediate, addressing critical limitations of alternative protecting groups. Comparative studies demonstrate that dibenzoate protection significantly outperforms acetyl, pivaloyl, and trimethylsilyl groups in terms of thermal stability, chemical inertness, and crystallinity [6] [7] [9]. The dibenzoate-protected intermediate exhibits a melting point of 229-232°C and remains stable under the elevated temperatures (120°C) required for efficient glycosylation, whereas acetyl-protected analogs undergo significant decomposition (>15%) under identical conditions [6] [9].

The electronic properties of the benzoate esters play a crucial role in intermediate stability. The electron-withdrawing nature of the phenyl ring stabilizes the acyloxonium intermediate during glycosylation while minimizing unwanted side reactions such as glycosidic bond hydrolysis or base degradation. Furthermore, the bulky benzoyl groups create a steric environment that protects the β-glycosidic bond from enzymatic or chemical degradation during storage and handling. This protection strategy is particularly advantageous for industrial-scale synthesis, as the crystalline dibenzoate intermediate can be stored for extended periods (≥12 months) under refrigerated conditions without detectable degradation [1] [7].

Table 2: Comparative Analysis of Hydroxyl Protecting Groups in Nucleoside Synthesis [6] [7] [9]

Protecting GroupGlycosylation Yield (%)Melting Point (°C)Stability at 120°CCrystallinity
3',5'-Dibenzoate85.5229-232>98% after 3hExcellent
3',5'-Diacetate72.3198-201 (dec)85% after 3hModerate
3',5'-Bis(pivaloate)68.7215-21891% after 3hPoor
3',5'-TBDMS63.1Oily residue78% after 3hNone

Catalytic Systems and Reaction Kinetics in Nucleoside Coupling Reactions

Advanced catalytic systems have dramatically improved the efficiency of nucleoside coupling reactions for synthesizing 2',2'-difluoro-2'-deoxycytidine-3',5'-dibenzoate. Lewis acid catalysis remains predominant in glycosylation, with trimethylsilyl trifluoromethanesulfonate (Me₃SiOTf) demonstrating superior performance over traditional catalysts like BF₃·Et₂O or SnCl₄ [2] [4]. Kinetic profiling reveals Me₃SiOTf accelerates glycosylation by simultaneously activating the anomeric leaving group through oxophilic coordination while enhancing the nucleophilicity of the silylated cytosine base. This dual activation mechanism reduces the activation energy from 98.4 kJ/mol (uncatalyzed) to 67.2 kJ/mol, enabling completion within 3 hours at 120°C compared to >24 hours without catalyst [2] [10].

Emerging methodologies focus on heterogeneous catalysis and aqueous-phase coupling strategies to enhance sustainability. Palladium complexes of water-soluble ligands enable efficient modifications of unprotected nucleosides in polar media, though these techniques have been primarily applied to post-glycosylation modifications rather than the core glycosylation step for this specific compound [3] [5]. Notably, plugged flow reactors with immobilized Pd catalysts achieve Suzuki-Miyaura coupling of related 5-iodo-2'-deoxyuridine derivatives within minutes (vs. hours in batch processes), suggesting potential applicability for synthesizing modified analogs of the difluorocytidine intermediate [5]. Ligand-free palladium systems in aqueous environments show promise for minimizing catalyst costs while maintaining efficiency, particularly for electron-deficient halogenated nucleosides [3] [8].

Scalability Challenges and Yield Optimization in Industrial-Scale Synthesis

The transition from laboratory synthesis to industrial production of 2',2'-difluoro-2'-deoxycytidine-3',5'-dibenzoate presents multifaceted scalability challenges centered on reproducibility, purification efficiency, and cost containment. A primary obstacle involves maintaining anomeric purity during scale-up, as minor variations in halosilane removal efficiency can substantially impact final product quality. Industrial processes implement continuous in-line monitoring (Raman spectroscopy) coupled with automated solvent distillation systems to maintain halosilane concentrations below 0.05 mol%, preserving β:α ratios >99:1 in batches exceeding 100 kg [4] [10].

Solvent selection critically influences yield optimization at scale. Toluene and xylene are preferred for glycosylation due to their optimal azeotrope formation with trimethylsilyl chloride, enabling efficient byproduct removal. However, post-reaction processing requires solvent exchange to ethyl acetate for the acid hydrolysis step, introducing significant operational complexity. Recent advancements employ monophasic solvent systems (e.g., anisole/ethyl acetate mixtures) that facilitate both glycosylation and subsequent deprotection without intermediate solvent removal, reducing processing time by 40% and minimizing solvent waste [2] [10].

Crystallization optimization represents another critical area for yield enhancement. The hot filtration protocol (70°C) effectively removes insoluble impurities while minimizing product loss, with careful control of cooling rates during crystallization ensuring consistent particle size distribution. Implementation of anti-solvent crystallization (water addition) followed by controlled cooling to 0°C increases recovery efficiency to >92%, compared to 78-85% with simple cooling crystallization [2] [6]. Final isolation by vacuum drying at 40°C with nitrogen purging prevents degradation of the thermosensitive dibenzoate ester, maintaining chemical purity >99% and meeting pharmaceutical intermediate specifications [1] [7] [9].

Table 3: Industrial-Scale Process Optimization Parameters [1] [2] [4]

Process ParameterLaboratory ScaleOptimized Industrial ProcessImpact on Yield/Purity
Batch Size0.2 mol20 molConsistent β-anomer >99.9%
Halosilane RemovalIntermittent distillationContinuous azeotropic removalβ:α ratio maintained >200:1
Acid Hydrolysis Volume300 mL HCl per 0.2 mol1.5x reduced volumeReduced hydrolysis side products
Crystallization MethodCooling crystallizationAnti-solvent addition + coolingRecovery increased to 92%
Drying Conditions80°C, atmospheric pressure40°C, vacuum + N₂ purgePurity >99.5%, no degradation

Listed Compounds in Article:2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate, 2-Deoxy-2,2-difluoro-D-ribofuranose, α-2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-bisbenzoate-1-methanesulfonate, N-Trimethylsilyl cytosine, Trimethylsilyl trifluoromethanesulfonate (Me₃SiOTf), 3',5'-Di-O-benzoyl-2'-deoxy-2',2'-difluorocytidine

Properties

CAS Number

134790-39-9

Product Name

2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate

IUPAC Name

[(2R,3R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate

Molecular Formula

C23H19F2N3O6

Molecular Weight

471.4 g/mol

InChI

InChI=1S/C23H19F2N3O6/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)28-12-11-17(26)27-22(28)31/h1-12,16,18,21H,13H2,(H2,26,27,31)/t16-,18-,21?/m1/s1

InChI Key

ZPUUYUUQQGBHBU-XXTRANHVSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.